molecular formula C8H4BrN3 B3218550 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile CAS No. 1190310-21-4

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B3218550
CAS No.: 1190310-21-4
M. Wt: 222.04 g/mol
InChI Key: JPYHIKVSUAECOO-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves multi-step procedures starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and cyanation reagents like copper(I) cyanide (CuCN) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: Used in the development of compounds that can modulate biological pathways, such as fibroblast growth factor receptor (FGFR) inhibitors.

    Chemical Biology: Employed in the design of probes for studying protein-ligand interactions.

    Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of compounds derived from 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting FGFRs inhibit the receptor’s kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. These compounds can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a cyano group allows for versatile modifications, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-3-12-7-4-11-2-5(1-10)8(6)7/h2-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYHIKVSUAECOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235965
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-21-4
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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